![molecular formula C24H19BrN2OS B2666489 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 865175-18-4](/img/structure/B2666489.png)
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide typically involves a multi-step process. One common method includes the following steps :
Formation of the Benzothiazole Core: The initial step involves the synthesis of 6-bromobenzo[d]thiazol-2(3H)-one by reacting 2-aminothiophenol with bromine in the presence of a suitable solvent.
Allylation: The next step is the allylation of the benzothiazole core using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Ylidene Group: The final step involves the condensation of the allylated benzothiazole with 2,2-diphenylacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines or alcohols.
Substitution: The bromine atom in the benzothiazole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF), and catalysts like copper(I) iodide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, showing cytotoxic activity against various cancer cell lines. It is also explored for its antimicrobial and anti-inflammatory activities.
Material Science: Benzothiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
作用機序
The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . It can also inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial activity.
類似化合物との比較
Similar Compounds
6-Bromobenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of the target compound, known for its anticancer and antimicrobial properties.
1,2,3-Triazole Derivatives: These compounds share similar biological activities and are used in medicinal chemistry for their anticancer and antimicrobial properties.
特性
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2OS/c1-2-15-27-20-14-13-19(25)16-21(20)29-24(27)26-23(28)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h2-14,16,22H,1,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYFJTDTTFONNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2666406.png)
![2-[(3,4-dimethylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2666409.png)
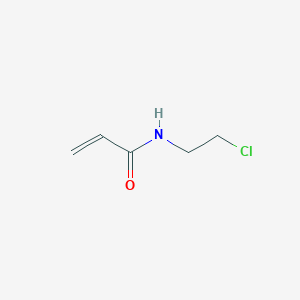
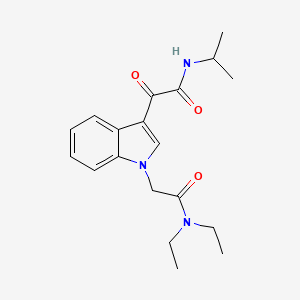
![2-({1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2666414.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2666416.png)
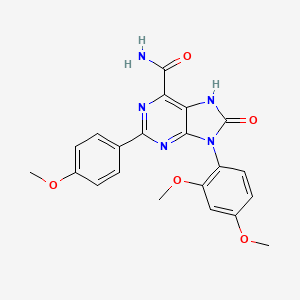
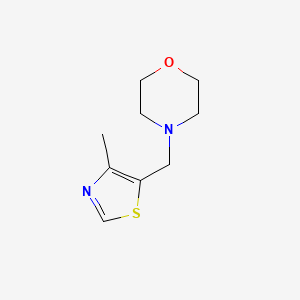
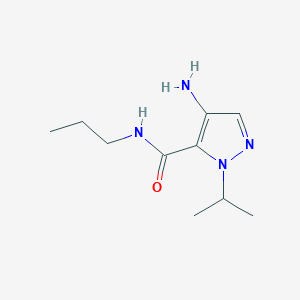
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2666424.png)
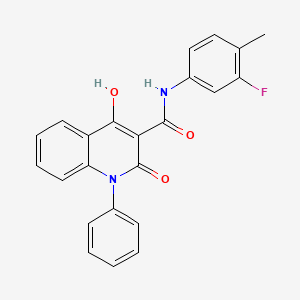
![N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2666426.png)
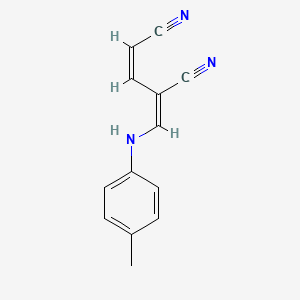
![N-benzyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666428.png)
